N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as F13714, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This results in the modulation of dopamine and serotonin neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been found to have anxiolytic effects in animal models of anxiety. Additionally, N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been found to have a low potential for inducing extrapyramidal side effects, which is a common side effect of many antipsychotic medications.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several advantages for lab experiments. It has high affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, which makes it a useful tool for studying these receptors. Additionally, N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been found to have a low potential for inducing extrapyramidal side effects, which makes it a useful tool for studying the therapeutic potential of antipsychotic medications. However, N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has some limitations for lab experiments. It has moderate affinity for alpha-1 adrenergic receptors and histamine H1 receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One potential direction is to further investigate its potential as an antipsychotic, antidepressant, and anxiolytic agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. Another potential direction is to investigate the potential of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a tool for studying dopamine D2 receptors and serotonin 5-HT1A receptors. Finally, future studies could investigate the potential of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a therapeutic agent for other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2,5-dimethylphenylamine with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2,5-dimethylphenyl)benzamide. This intermediate is then reacted with piperazine to form N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. The synthesis of N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been optimized to yield high purity and yield.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have potential as an antipsychotic, antidepressant, and anxiolytic agent. N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have high affinity for dopamine D2 receptors and serotonin 5-HT1A receptors. It has also been found to have moderate affinity for alpha-1 adrenergic receptors and histamine H1 receptors.
properties
Product Name |
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
---|---|
Molecular Formula |
C21H26FN3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H26FN3O/c1-16-7-8-17(2)19(15-16)23-21(26)9-10-24-11-13-25(14-12-24)20-6-4-3-5-18(20)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
InChI Key |
SLNVDRKJARZLII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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